molecular formula C14H18N4O4S B10951670 methyl (4-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]sulfamoyl}phenyl)carbamate

methyl (4-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]sulfamoyl}phenyl)carbamate

Cat. No.: B10951670
M. Wt: 338.38 g/mol
InChI Key: MNSUTTBMPIKDDZ-UHFFFAOYSA-N
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Description

Methyl (4-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]sulfamoyl}phenyl)carbamate is an organic compound that features a pyrazole ring, a sulfamoyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]sulfamoyl}phenyl)carbamate typically involves multiple steps. One common method includes the reaction of 4-methyl-1H-pyrazole with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with a sulfamoyl chloride derivative to form the sulfamoyl group. Finally, the phenylcarbamate moiety is introduced through a reaction with methyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]sulfamoyl}phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl (4-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]sulfamoyl}phenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of methyl (4-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]sulfamoyl}phenyl)carbamate involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes or receptors, modulating their activity. The sulfamoyl group can enhance the compound’s binding affinity and specificity. The carbamate moiety can undergo hydrolysis, releasing active intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-{[2-(1H-pyrazol-1-yl)ethyl]sulfamoyl}phenyl)carbamate
  • Methyl (4-{[2-(4-chlorophenyl)-1H-pyrazol-1-yl]ethyl]sulfamoyl}phenyl)carbamate
  • Methyl (4-{[2-(4-morpholinyl)ethyl]sulfamoyl}phenyl)carbamate

Uniqueness

Methyl (4-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]sulfamoyl}phenyl)carbamate is unique due to the presence of the 4-methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C14H18N4O4S

Molecular Weight

338.38 g/mol

IUPAC Name

methyl N-[4-[2-(4-methylpyrazol-1-yl)ethylsulfamoyl]phenyl]carbamate

InChI

InChI=1S/C14H18N4O4S/c1-11-9-15-18(10-11)8-7-16-23(20,21)13-5-3-12(4-6-13)17-14(19)22-2/h3-6,9-10,16H,7-8H2,1-2H3,(H,17,19)

InChI Key

MNSUTTBMPIKDDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC

Origin of Product

United States

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